molecular formula C13H20O2S B8378395 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methylbenzene CAS No. 51830-51-4

1-[(2,2-Diethoxyethyl)sulfanyl]-3-methylbenzene

Cat. No. B8378395
Key on ui cas rn: 51830-51-4
M. Wt: 240.36 g/mol
InChI Key: NYLOSPOOCOREQT-UHFFFAOYSA-N
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Patent
US06797726B1

Procedure details

In 90 mL of ethanol is dissolved 25 g of toluenethiol, to which are added 12.42 g of potassium hydroxide and 33.3 mL of bromoacetaldehyde diethyl acetal. The mixture thus obtained is heated under reflux for 2.5 hours. The reaction mixture is introduced into a mixture of ice water and diethyl ether, and the organic layer is separated. The organic layer is washed with saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, the solvent is distilled off under reduced pressure, and the residue is distilled under reduced pressure (113-125° C./2.5 mm Hg) to obtain 41.5 g of 1-[(2,2-diethoxyethyl)sulfanyl]-3-methylbenzene as an oily product.
Quantity
12.42 g
Type
reactant
Reaction Step One
Quantity
33.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(C)[C:2]([SH:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[OH-].[K+].[CH2:11]([O:13][CH:14]([O:17][CH2:18][CH3:19])[CH2:15]Br)[CH3:12].[CH2:20](OCC)C>C(O)C>[CH2:11]([O:13][CH:14]([O:17][CH2:18][CH3:19])[CH2:15][S:7][C:2]1[CH:1]=[CH:6][CH:5]=[C:4]([CH3:20])[CH:3]=1)[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
12.42 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
33.3 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
The organic layer is washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under reduced pressure (113-125° C./2.5 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CSC1=CC(=CC=C1)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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